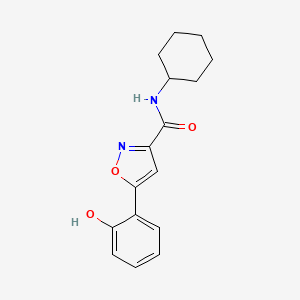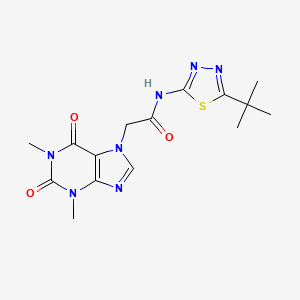![molecular formula C22H32N2O B6006817 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6006817.png)
2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane, also known as JNJ-7925476, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is a selective antagonist of the neuropeptide S receptor, which is primarily expressed in the brain. The neuropeptide S system has been implicated in various physiological and pathological processes, including anxiety, depression, and pain. By blocking the neuropeptide S receptor, 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane modulates the activity of the neuropeptide S system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects, depending on the target tissue and the experimental conditions. In the brain, 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been found to reduce anxiety-like behavior and increase social interaction in animal models. In cancer cells, 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to induce apoptosis and inhibit cell proliferation. In blood vessels, 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been found to induce vasodilation and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments, including its selectivity, potency, and availability. However, there are also some limitations that need to be considered, such as its stability, solubility, and toxicity. Moreover, the effects of 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane may vary depending on the experimental conditions and the target tissue, which need to be carefully controlled.
Orientations Futures
There are several future directions for the research on 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane, including its potential use in the treatment of anxiety, depression, cancer, and cardiovascular diseases. Moreover, the mechanism of action of 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane needs to be further elucidated, and its pharmacokinetics and pharmacodynamics need to be studied in more detail. In addition, the development of novel analogs of 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane may lead to the discovery of more potent and selective neuropeptide S receptor antagonists with improved therapeutic profiles.
Conclusion:
In conclusion, 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is a novel compound with significant potential for therapeutic applications in various fields. Its selective antagonism of the neuropeptide S receptor makes it a promising candidate for the treatment of anxiety, depression, cancer, and cardiovascular diseases. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that starts with the reaction of 4-isopropylbenzylamine with ethyl 3-butenoylacetate, followed by cyclization and reduction. The final product is obtained after purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. In oncology, 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been found to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent. In cardiovascular diseases, 2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to have vasodilatory effects, suggesting its potential use in the treatment of hypertension.
Propriétés
IUPAC Name |
1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-4-6-21(25)24-14-12-22(17-24)11-5-13-23(16-22)15-19-7-9-20(10-8-19)18(2)3/h4,7-10,18H,1,5-6,11-17H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQDWWJDWXOOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6006740.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)

![N-methyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6006760.png)
![2-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B6006767.png)
![N-benzyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6006775.png)



![N~1~-(3,5-dichlorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6006802.png)
![3-phenyl-N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6006811.png)
![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6006837.png)
![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)